N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3O3 and its molecular weight is 327.384. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Discovery of Selective Kinase Inhibitors : A study presented the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, highlighting their potential in cancer therapy G. M. Schroeder et al., 2009.
Antibacterial and Antifungal Activities : Another study focused on the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which were screened for in vitro antibacterial and antifungal activities. This research underlines the compound's relevance in developing new antimicrobial agents N. Desai, A. Dodiya, P. N. Shihora, 2011.
Methodological Advances
Parallel Synthesis for Diverse Biological Activities : A library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared by a parallel solution-phase approach, showcasing a methodological advancement in synthesizing compounds with potential diverse biological activities Bojana Črček et al., 2012.
Catalytic Oxidative Cyclization-Alkoxycarbonylation : The study on heterocyclic derivative syntheses via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes highlighted innovative synthetic pathways. This process yielded various heterocyclic derivatives, demonstrating the versatility of palladium-catalyzed reactions in synthesizing complex molecules A. Bacchi et al., 2005.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound contains a pyrrolidinone moiety, which is a five-membered heterocyclic ring. Compounds with this structure are known to have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, some pyrrolidinone derivatives have been found to act as potential protoporphyrinogen oxidase (PPO) inhibitors . This suggests that they might inhibit the enzyme PPO, which is involved in the biosynthesis of heme and chlorophyll.
Biochemical Analysis
Biochemical Properties
Compounds with a pyrrolidine ring are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups of the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of different dosages of N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide in animal models have not been reported. Similar compounds have shown dose-dependent effects, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-10-3-4-16(18(20)23)17(22)19-13-5-7-14(8-6-13)21-11-9-15(12-21)24-2/h3-8,10,15H,9,11-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOIMFAMULOYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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